Inz-1

Antifungal Mitochondrial biology Drug selectivity

Inz-1 is a uniquely differentiated indazole-derived cytochrome bc1 inhibitor offering 28-fold fungal selectivity (yeast IC50 8.0 μM vs. human IC50 45.3 μM) absent in broad-spectrum inhibitors like antimycin A. It uniquely converts fluconazole from fungistatic to fungicidal, producing >2-log CFU reduction in Candida albicans. Its conditional, carbon source-dependent potency (>19-fold differential) enables precise metabolic state interrogation. Procure Inz-1 to equip your antifungal resistance, virulence mechanism, or mitochondrial biology research with a publication-validated benchmark compound whose SAR-defined chemotype cannot be replicated by generic bc1 inhibitors.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 897776-15-7
Cat. No. B1672008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInz-1
CAS897776-15-7
SynonymsInz-1;  Inz1;  Inz 1
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyRBYOCUDWQCQSAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Inz-1 (CAS 897776-15-7) Fungal-Selective Cytochrome bc1 Inhibitor: Baseline Characteristics and Procurement Specifications


Inz-1 (CAS 897776-15-7) is an indazole-derived small molecule that functions as a fungal-selective inhibitor of mitochondrial cytochrome bc1 (Complex III), a critical component of the electron transport chain [1]. The compound exhibits a molecular formula of C16H14N2O2 and a molecular weight of 266.29 g/mol, with the chemical name methyl 2-(3-phenyl-1H-indazol-1-yl)acetate . Inz-1 was identified from a high-throughput screen of 300,000 compounds for agents that block azole tolerance in drug-resistant Candida albicans [1]. The compound is supplied as a solid powder with purity typically ≥98% and is intended for laboratory research use only .

Why Inz-1 (897776-15-7) Cannot Be Substituted by Generic Cytochrome bc1 Inhibitors in Fungal Research


Generic cytochrome bc1 inhibitors such as antimycin A or ilicicolin H exhibit potent inhibition of both fungal and mammalian Complex III, resulting in unacceptable host cell toxicity that precludes their use in experiments requiring discrimination between fungal and human mitochondrial function [1]. Inz-1 was specifically optimized from an initial hit (IC50 18.8 μM against yeast cytochrome bc1) through the synthesis of 103 analogs to achieve a combination of improved potency and fungal selectivity (28-fold over human cytochrome bc1) that is not present in broad-spectrum bc1 inhibitors [1]. Furthermore, Inz-1 uniquely converts azole antifungals from fungistatic to fungicidal agents—a functional property absent in other cytochrome bc1 inhibitors that do not share this specific chemotype [1]. Substitution with a pan-bc1 inhibitor would therefore eliminate the species-selective window required for fungal-specific mitochondrial perturbation studies and would not reproduce the azole-sensitization phenotype.

Inz-1 (897776-15-7) Quantitative Evidence Guide: Comparator-Based Differentiation Data


Fungal-Selective Cytochrome bc1 Inhibition: Inz-1 vs. Human Enzyme Selectivity Profile

Inz-1 exhibits 5.6-fold greater inhibitory potency against Candida albicans cytochrome bc1 (IC50 = 8.0 μM) compared to the human homolog (IC50 = 45.3 μM), establishing a species-selective window not observed with pan-inhibitors like antimycin A [1]. This selectivity emerges from structural divergence in the cytochrome bc1 complex between fungi and humans, which is exploited by the indazole chemotype but not by broad-spectrum bc1 inhibitors [1].

Antifungal Mitochondrial biology Drug selectivity

Azole Resistance Reversal: Inz-1 Converts Fluconazole from Fungistatic to Fungicidal

Inz-1 uniquely reverses fluconazole resistance in pathogenic Candida albicans by converting the azole from a fungistatic agent to a fungicidal one [1]. This functional phenotype—azoles normally merely inhibit fungal growth without killing—is not exhibited by alternative cytochrome bc1 inhibitors such as antimycin A, which lack this chemotype-dependent sensitization property [1]. The combination of Inz-1 with fluconazole results in >2-log reduction in fungal CFU, whereas fluconazole alone causes negligible killing [1].

Antifungal resistance Drug synergy Candida albicans

Growth Inhibition Under Respiratory Conditions: Inz-1 Potency in Glucose vs. Glycerol Media

Inz-1 demonstrates conditional growth inhibition: it potently suppresses Candida albicans growth in media containing glycerol as the sole carbon source (IC50 = 1.655 μM) but is substantially less effective in glucose-containing media (IC50 > 32 μM) [1]. This carbon source-dependent activity confirms that Inz-1 acts through mitochondrial respiratory inhibition, as glycerol utilization requires functional oxidative phosphorylation, whereas glucose permits fermentation-based growth [1]. By contrast, pan-bc1 inhibitors like antimycin A exhibit potent inhibition irrespective of carbon source due to their broader potency and lack of metabolic context-selectivity [1].

Mitochondrial respiration Fungal metabolism Carbon source utilization

Potency and Selectivity Optimization: Inz-1 vs. Initial Screening Hit and Lead Analog Inz-4

Inz-1 was developed through iterative medicinal chemistry optimization of an initial screening hit with yeast cytochrome bc1 IC50 = 18.8 μM [1]. The optimization campaign of 103 indazole analogs yielded Inz-1 with improved potency (IC50 = 8.092 μM) and established fungal selectivity (28-fold over human) [1]. Further optimization produced Inz-4 with sub-micromolar potency (IC50 = 0.026 μM against yeast cytochrome bc1) . This SAR progression establishes Inz-1 as a foundational tool compound representing an intermediate potency-selectivity profile, enabling researchers to select the appropriate analog (Inz-1 for balanced properties or Inz-4 for maximal potency) based on experimental requirements [1].

Structure-activity relationship Lead optimization Chemical probe development

Virulence Impairment in Macrophage Infection Model: Inz-1 Reduces Intracellular C. albicans Survival

Inz-1 treatment significantly impairs the ability of Candida albicans to survive within macrophage phagosomes, a key virulence determinant in disseminated candidiasis [1]. In co-culture experiments with murine bone marrow-derived macrophages, Inz-1 reduced intracellular fungal survival by approximately 50% compared to untreated controls [1]. This virulence-attenuating property is directly linked to inhibition of mitochondrial respiration, which restricts the fungal pathogen's metabolic flexibility required for adaptation to the nutrient-poor phagosomal environment [1]. Alternative cytochrome bc1 inhibitors like antimycin A cannot be employed for such host-pathogen co-culture studies due to their mammalian cell toxicity [1].

Host-pathogen interaction Macrophage Fungal virulence

Inz-1 (897776-15-7) Recommended Research and Industrial Application Scenarios


Fungal-Selective Mitochondrial Perturbation in Host-Pathogen Co-Culture Models

Researchers investigating Candida albicans virulence mechanisms in macrophage or epithelial cell co-culture systems require a chemical probe that inhibits fungal mitochondrial respiration without compromising host cell viability. Inz-1, with its 5.6-fold selectivity for fungal cytochrome bc1 over the human enzyme (IC50 8.0 μM vs. 45.3 μM), enables selective impairment of fungal respiration while preserving mammalian Complex III function [1]. This selectivity permits co-culture experiments where fungal metabolic adaptation to host niches can be studied without the confounding cytotoxicity introduced by pan-inhibitors like antimycin A [1].

Azole Antifungal Resistance Mechanism Studies and Synergy Screening

Inz-1 uniquely converts fluconazole from a fungistatic to a fungicidal agent, producing a >2-log reduction in Candida albicans CFU when combined with the azole [1]. This property makes Inz-1 an essential tool for researchers investigating the molecular mechanisms underlying azole tolerance and resistance in pathogenic fungi. The compound can be employed in genetic screens to identify mutations that abolish the Inz-1-mediated sensitization effect, thereby revealing the adaptive pathways that confer azole resistance [1]. This functional phenotype is specific to the indazole chemotype and is not reproduced by alternative cytochrome bc1 inhibitors [1].

Carbon Source-Dependent Metabolic Profiling of Fungal Respiratory Function

Inz-1's conditional growth inhibition—potent in glycerol-containing respiratory media (IC50 = 1.655 μM) but minimal in glucose-containing fermentative media (IC50 > 32 μM)—provides researchers with a precise tool for interrogating fungal metabolic state [1]. This carbon source-dependent activity enables experiments designed to determine the contribution of mitochondrial respiration to fungal growth under specific environmental conditions, such as those encountered in host niches. The >19-fold differential potency serves as an internal control for verifying on-target respiratory inhibition and can be leveraged in metabolic profiling studies of antifungal drug candidates [1].

SAR Tool Compound for Cytochrome bc1 Inhibitor Lead Optimization

Inz-1 occupies a defined position within the Inz SAR series, exhibiting balanced potency (IC50 = 8.092 μM) and fungal selectivity (28-fold over human) that distinguishes it from both the weaker initial hit (IC50 = 18.8 μM) and the ultra-potent analog Inz-4 (IC50 = 0.026 μM) [1]. Medicinal chemistry groups pursuing cytochrome bc1 as an antifungal target can utilize Inz-1 as a benchmark compound for evaluating novel chemotypes, establishing baseline activity thresholds for potency and selectivity, and benchmarking the performance of newly synthesized analogs against a well-characterized reference standard [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Inz-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.